Bis(16-Hydroxyhexadecyl) disulfide, also known as C16H34O2S2, is a long-chain disulfide molecule with potential applications in material science research. Its unique properties, including amphiphilicity (having both hydrophobic and hydrophilic regions) and the presence of disulfide bonds, make it a candidate for various material development purposes. Studies have explored its use in:
The biocompatible nature of Bis(16-Hydroxyhexadecyl) disulfide has attracted interest in the field of biomedical research. Its potential applications include:
Beyond material science and biomedicine, Bis(16-Hydroxyhexadecyl) disulfide is being explored for various other applications, including:
Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the molecular formula and a molecular weight of approximately 547.007 g/mol. It is characterized by two 16-hydroxyhexadecyl groups connected by a disulfide bond. This compound appears as a solid, with a melting point ranging from 93 to 97 °C, and is typically stored at temperatures between 2 to 8 °C . The compound is notable for its unique structure, which combines long-chain hydroxyalkyl groups with a disulfide linkage, making it of interest in various chemical and biological applications.
Currently, there is no scientific research readily available detailing a specific mechanism of action for Bis(16-Hydroxyhexadecyl) disulfide.
Bis(16-Hydroxyhexadecyl) disulfide appears to be a relatively understudied compound. More research is needed to understand its properties, potential applications, and safety profile. Future research avenues could include:
Research indicates that Bis(16-Hydroxyhexadecyl) disulfide exhibits biological activity that may include antimicrobial properties. Its long-chain hydroxyalkyl groups contribute to its ability to interact with lipid membranes, potentially affecting cell permeability and function. Studies have shown that similar compounds can influence cellular processes, including membrane integrity and signaling pathways .
The synthesis of Bis(16-Hydroxyhexadecyl) disulfide typically involves the following methods:
Bis(16-Hydroxyhexadecyl) disulfide has several applications across various fields:
Interaction studies involving Bis(16-Hydroxyhexadecyl) disulfide focus on its behavior in biological systems and materials science. Research has demonstrated its potential interactions with proteins and lipids, influencing cellular behavior and material properties. For instance, studies on its adsorption characteristics reveal how it binds to surfaces, which is crucial for applications in drug delivery systems and biomaterials .
Several compounds share structural features with Bis(16-Hydroxyhexadecyl) disulfide, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thiram | Fungicidal properties; used primarily in agriculture | |
Dodecyl Disulfide | Shorter alkyl chain; used in industrial applications | |
Octadecyl Disulfide | Longer alkyl chain; enhances hydrophobicity |
What sets Bis(16-Hydroxyhexadecyl) disulfide apart from these similar compounds is its combination of a long hydroxyalkyl chain with a disulfide linkage, which provides unique physical and chemical properties. This structure allows for versatile applications in both biological and industrial contexts, particularly where specific interactions with lipid membranes are desired.
Thiol-disulfide interchange reactions represent a fundamental mechanistic pathway for the synthesis of Bis(16-Hydroxyhexadecyl) disulfide through chain extension processes [7]. The classical thiol-disulfide interchange reaction proceeds via a nucleophilic substitution mechanism where a thiol attacks a disulfide bond, resulting in the formation of a new disulfide linkage [7]. This reaction follows a simple second-order nucleophilic substitution mechanism with the deprotonated thiolate anion serving as the nucleophile [7].
The rate equation for thiol-disulfide interchange exhibits first-order dependency on both thiol and disulfide concentrations, indicating a bimolecular reaction mechanism [7]. The observed base catalysis demonstrates that the deprotonated thiolate functions as a superior nucleophile compared to the neutral thiol [7]. Theoretical and experimental evidence supports a linear trisulfide-like transition state, with negative charge delocalization occurring predominantly on the attacking and leaving sulfur atoms [7].
Several factors influence the efficiency of thiol-disulfide interchange reactions for chain extension applications. Steric factors can introduce strain on disulfide bonds, accelerating interchange reactions by making the bonds more labile [7]. The formation of energetically favorable cyclic disulfides provides additional driving force, particularly when dithiol compounds are employed as reducing agents [7]. Ring closure reactions occur at higher effective thiol concentrations due to the proximity of thiol groups, facilitating equilibrium shifts toward desired products [7].
Table 1: Kinetic Parameters for Thiol-Disulfide Interchange Reactions
Parameter | Value | Conditions | Reference |
---|---|---|---|
Rate constant (second-order) | 10⁻¹ to 10³ M⁻¹s⁻¹ | Superoxide conditions | [7] |
Rate constant (diffusion-controlled) | 10⁸ M⁻¹s⁻¹ | Carbon-centered radicals | [7] |
Recombination rate | 1.5 × 10⁹ M⁻¹s⁻¹ | Glutathione system | [7] |
Transition state barrier | 11.9 kcal/mol | Calculated value | [7] |
The optimization of thiol-disulfide interchange for chain extension requires careful consideration of reaction conditions. Base catalysis proves essential for promoting thiolate formation, while maintaining appropriate pH levels ensures optimal reaction rates [7]. Temperature control influences both reaction kinetics and product selectivity, with moderate temperatures typically favoring controlled interchange processes [7].
Oxidative coupling represents the primary synthetic approach for converting 16-mercaptohexadecanol precursors into Bis(16-Hydroxyhexadecyl) disulfide [9] [10]. This methodology involves the controlled oxidation of thiol groups to form disulfide bonds while preserving the integrity of hydroxyl functionalities [9]. Various oxidizing agents have been employed for this transformation, each offering distinct advantages in terms of reaction conditions and product selectivity [10].
Aerobic oxidative dehydrogenative coupling reactions have demonstrated exceptional efficiency for unsymmetrical disulfide synthesis [9]. Base-catalyzed aerobic cross dehydrogenative coupling using potassium carbonate or cesium carbonate as catalysts provides an environmentally benign approach [9]. This methodology utilizes molecular oxygen as the ideal green oxidant under mild reaction conditions [9]. The high atom-economy and broad substrate scope make this approach particularly attractive for synthetic applications [9].
Alternative oxidative coupling strategies employ dimethyl sulfoxide in combination with hydrogen iodide under acidic conditions [10]. This approach achieves excellent conversion efficiency, with yields ranging from 87 to 95 percent for various thiol substrates [10]. The reaction proceeds rapidly at room temperature, typically completing within 30 minutes [10]. Mechanistic studies reveal that hydrogen iodide reacts with dimethyl sulfoxide to generate active oxidizing species that facilitate thiol oxidation [10].
Table 2: Oxidative Coupling Reagents and Conditions
Oxidizing Agent | Catalyst | Solvent | Temperature | Yield Range | Reference |
---|---|---|---|---|---|
Molecular oxygen | K₂CO₃/Cs₂CO₃ | Various | Room temperature | 85-95% | [9] |
Dimethyl sulfoxide | Hydrogen iodide | Acetonitrile | Room temperature | 87-95% | [10] |
Iodine | None | Water-acetonitrile | Room temperature | 90-98% | [12] |
Sulfuryl fluoride | Triethylamine | Various | Room temperature | 85-99% | [29] |
Iodine-mediated oxidative coupling in aqueous acetonitrile systems offers another viable synthetic route [12]. The reaction proceeds rapidly with excellent efficiency under ambient conditions [12]. Water-acetonitrile mixtures provide optimal solvent systems for maintaining reactivity while ensuring product solubility [12]. Post-reaction workup involves treatment with sodium thiosulfate solution to remove excess iodine [12].
Recent developments in redox-click chemistry have introduced sulfuryl fluoride as a highly effective oxidizing agent for thiol coupling [29]. This methodology exhibits exceptional selectivity and requires only simple reaction conditions with weak base catalysis [29]. The reaction demonstrates insensitivity to reaction medium and oxygen presence, making it suitable for large-scale applications [29]. The thermodynamic driving force of 64.4 kilocalories per mole renders the reaction highly favorable [29].
The purification of Bis(16-Hydroxyhexadecyl) disulfide requires specialized techniques to achieve pharmaceutical-grade purity levels while maintaining product integrity [14] [15]. Chromatographic separation methods represent the primary approach for isolating high-purity disulfide products from synthetic mixtures [15]. Reversed-phase high-performance liquid chromatography provides exceptional resolution for separating disulfide-containing compounds based on hydrophobic interactions [15].
Gradient elution systems employing acetonitrile-water mixtures with trifluoroacetic acid modifiers enable effective separation of disulfide products from precursor thiols and oxidation byproducts [15]. Column selection proves critical, with C18 reversed-phase columns of 300-angstrom pore size and 5-micrometer particle size providing optimal performance [15]. Flow rates of 50 microliters per minute ensure adequate separation while maintaining reasonable analysis times [15].
Table 3: Chromatographic Conditions for Disulfide Purification
Parameter | Specification | Performance Metric | Reference |
---|---|---|---|
Column type | C18 reversed-phase | 300 Å pore, 5 μm particle | [15] |
Mobile phase A | 0.1% TFA in water | pH ~2 | [15] |
Mobile phase B | 0.1% TFA in acetonitrile | High organic content | [15] |
Flow rate | 50 μL/min | Optimal resolution | [15] |
Detection wavelength | 214 nm | Universal peptide detection | [15] |
Sample preparation techniques significantly impact purification efficiency and product recovery [15]. Tris(2-carboxyethyl)phosphine treatment enables selective reduction of unwanted disulfide bonds while preserving target products [15]. Partial reduction strategies allow for controlled modification of disulfide connectivity patterns [15]. Alkylation procedures using iodoacetic acid or iodoacetamide prevent disulfide scrambling during purification processes [15].
Crystallization methods provide alternative purification approaches for achieving high-purity Bis(16-Hydroxyhexadecyl) disulfide [23]. Solvent selection proves crucial for successful crystallization, with dichloromethane systems demonstrating effectiveness for disulfide-containing compounds [23]. Temperature control during crystallization influences crystal formation and purity levels [23]. Recrystallization procedures enable further purification while maintaining product integrity [23].
Industrial purification processes require scalable separation technologies capable of handling large volumes while maintaining product quality [14]. Column chromatography systems with appropriate resin selection enable effective purification at manufacturing scales [14]. Process optimization involves balancing throughput requirements with purity specifications [14]. Quality control analytical methods ensure consistent product specifications across production batches [14].
Industrial-scale synthesis of Bis(16-Hydroxyhexadecyl) disulfide faces numerous technical and economic challenges that must be addressed for commercial viability [16] [18]. Process scalability from laboratory to manufacturing scales requires comprehensive redesign of synthetic methodologies to ensure consistency and quality control [18]. The transition from discovery-scale to pilot-scale operations often reveals unexpected complications related to heat transfer, mass transfer, and reaction kinetics [18].
Equipment selection and design considerations play crucial roles in successful scale-up operations [16]. Reactor systems must accommodate the specific requirements of thiol oxidation reactions while maintaining appropriate temperature and pressure control [16]. Mixing and agitation systems require careful optimization to ensure uniform reaction conditions throughout large reaction volumes [16]. Heat management becomes increasingly challenging at industrial scales, requiring sophisticated cooling and heating systems [16].
Table 4: Industrial Scale-Up Considerations
Scale Factor | Laboratory | Pilot | Industrial | Critical Parameters |
---|---|---|---|---|
Batch size | 1-10 grams | 1-10 kilograms | 100-1000 kilograms | Heat transfer efficiency |
Reaction time | 1-2 hours | 2-4 hours | 4-8 hours | Mass transfer limitations |
Temperature control | ±1°C | ±2°C | ±3°C | Thermal management |
Mixing efficiency | High | Moderate | Variable | Impeller design |
Process automation and control systems become essential for maintaining product quality and safety at industrial scales [18]. Advanced process control technologies enable real-time monitoring of critical process parameters [18]. Data acquisition systems provide comprehensive documentation for regulatory compliance requirements [18]. Automated sampling and analytical systems ensure consistent quality control throughout production campaigns [18].
Economic considerations significantly influence industrial synthesis strategies for Bis(16-Hydroxyhexadecyl) disulfide [28]. Raw material costs and availability affect production economics and supply chain stability [28]. Solvent recovery and recycling systems become economically necessary at large scales [28]. Waste treatment and disposal requirements add significant operational costs [28]. Energy consumption optimization through process integration reduces manufacturing expenses [28].
Regulatory compliance requirements impose additional constraints on industrial synthesis operations [16]. Good Manufacturing Practice guidelines mandate specific documentation and quality control procedures [16]. Environmental regulations limit solvent emissions and waste disposal options [16]. Occupational safety requirements necessitate specialized handling procedures and protective equipment [16]. Product registration requirements demand extensive analytical characterization and stability studies [16].
Supply chain management challenges affect industrial production sustainability [18]. Raw material sourcing requires reliable suppliers capable of meeting quality specifications [18]. Inventory management balances carrying costs with production flexibility requirements [18]. Distribution logistics must maintain product integrity during transportation and storage [18]. Market demand fluctuations require flexible production capacity planning [18].
Bis(16-Hydroxyhexadecyl) disulfide exhibits a characteristic melting point range of 93-97°C as determined through differential scanning calorimetry measurements [1] [2] [3]. This thermal transition represents the conversion from crystalline solid to liquid phase, indicating relatively weak intermolecular forces compared to other long-chain organic compounds. The narrow melting range suggests good chemical purity and uniform molecular structure.
The melting behavior of this compound can be attributed to the disruption of van der Waals forces between the long hexadecyl chains and hydrogen bonding interactions involving the terminal hydroxyl groups. The relatively low melting point compared to similar chain-length alkanes indicates that the presence of the disulfide bridge and hydroxyl functionalities creates structural irregularities that prevent efficient crystal packing [1] [3].
Thermogravimetric analysis reveals the thermal stability profile of Bis(16-Hydroxyhexadecyl) disulfide under controlled heating conditions. Based on the thermal behavior of related disulfide compounds, the degradation process likely occurs through multiple stages [4] [5] [6].
The initial thermal degradation typically commences around 200-250°C, which is characteristic of disulfide bond cleavage [4] [5]. This temperature range is consistent with the homolytic scission of sulfur-sulfur bonds, which generally requires 200-300°C for complete thermolysis [5]. The disulfide bond represents the weakest link in the molecular structure, making it the primary site for thermal decomposition initiation.
Secondary degradation processes involve the breakdown of the alkyl chains and oxidation of sulfur-containing fragments to form sulfur dioxide and elemental sulfur [5]. The presence of hydroxyl groups may contribute to additional thermal events through dehydration reactions and subsequent chain degradation mechanisms.
The thermal stability of Bis(16-Hydroxyhexadecyl) disulfide is moderate compared to purely aliphatic compounds of similar molecular weight. The disulfide linkage introduces a thermally labile site that limits the upper temperature range for applications. However, the long alkyl chains provide sufficient thermal mass to maintain structural integrity below 200°C [4] [6].
The activation energy for thermal decomposition is estimated to be in the range of 127-150 kJ/mol, which is typical for disulfide bond cleavage processes [4]. This energy requirement indicates that the compound maintains reasonable thermal stability under normal storage and handling conditions but undergoes rapid decomposition at elevated temperatures.
Bis(16-Hydroxyhexadecyl) disulfide demonstrates limited solubility in most common organic solvents due to its substantial molecular weight (546.99 g/mol) and amphiphilic character [7]. The compound exhibits poor solubility in dichloromethane and other chlorinated solvents, as documented in synthetic procedures [7]. This limited solubility can be attributed to the combination of long hydrophobic alkyl chains and polar hydroxyl end groups.
The solubility characteristics follow predictable patterns based on the molecular structure. Nonpolar solvents such as hexane and cyclohexane show minimal dissolution capacity due to the polar hydroxyl groups. Conversely, highly polar solvents like water demonstrate negligible solubility due to the predominant hydrophobic character imparted by the thirty-two carbon alkyl chains [8] [9].
Optimal solvents for Bis(16-Hydroxyhexadecyl) disulfide typically possess intermediate polarity characteristics that can accommodate both hydrophobic and hydrophilic molecular regions. Alcohols with moderate chain lengths, such as ethanol and isopropanol, may provide better solubilization compared to either highly polar or nonpolar alternatives [10] [11].
The high LogP value of 11.275 indicates strong preference for nonpolar environments [1]. However, the presence of two hydroxyl groups necessitates some polar character in the solvent system for effective dissolution. Mixed solvent systems or co-solvents may be required to achieve practical solubility levels for most applications.
Solubility typically increases with temperature due to enhanced molecular motion and weakened intermolecular interactions. For Bis(16-Hydroxyhexadecyl) disulfide, elevated temperatures near the melting point (93-97°C) would facilitate dissolution in marginal solvents by disrupting crystal lattice forces [1] [2].
The temperature dependence of solubility follows the van't Hoff equation, with the dissolution process being endothermic due to the energy required to overcome hydrogen bonding and van der Waals interactions. Storage at reduced temperatures (2-8°C) as recommended for the compound would result in decreased solubility in most solvent systems [2].
Bis(16-Hydroxyhexadecyl) disulfide exhibits significant surface activity due to its amphiphilic molecular structure, combining long hydrophobic hexadecyl chains with hydrophilic hydroxyl termini. This molecular architecture enables the compound to orient at air-water interfaces with the hydroxyl groups anchored in the aqueous phase and the alkyl chains extending into the air phase [12] [13].
The surface tension reduction capability is expected to be substantial, given the sixteen-carbon chain length of each alkyl arm. Literature studies on similar long-chain amphiphiles demonstrate surface tensions approaching those of pure alkanes (approximately 20-30 mN/m) at saturation coverage [14] [12]. The dual alkyl chain structure may provide enhanced surface coverage compared to single-chain analogues.
The critical micelle concentration of Bis(16-Hydroxyhexadecyl) disulfide is anticipated to be extremely low due to the long alkyl chains and dual hydrophobic character. Compounds with C16 alkyl chains typically exhibit critical micelle concentrations in the micromolar range or lower [12] [15].
The unique disulfide bridge may influence micelle formation by providing conformational constraints that affect packing geometry. The hydroxyl groups contribute to the hydrophilic-lipophilic balance, potentially stabilizing miceller structures through hydrogen bonding interactions with water molecules [13] [15].
Interfacial tension measurements at oil-water interfaces would reveal the compound's ability to stabilize emulsions and modify interfacial properties. The long alkyl chains provide significant hydrophobic character for interaction with oil phases, while the hydroxyl groups maintain water solubility [16] [13].
Dynamic interfacial tension measurements would show the kinetics of adsorption and molecular rearrangement at interfaces. The relatively large molecular size may result in slower adsorption kinetics compared to smaller surfactants, but the final equilibrium interfacial tensions should be low due to the favorable molecular structure [17] [18].
At air-water interfaces, Bis(16-Hydroxyhexadecyl) disulfide molecules are expected to adopt a perpendicular orientation with the disulfide bridge and hydroxyl groups immersed in the aqueous phase and the alkyl chains extending into the air. This orientation maximizes favorable interactions while minimizing unfavorable hydrophobic-hydrophilic contacts [12] [13].
The interfacial molecular density is governed by the balance between attractive van der Waals interactions between alkyl chains and repulsive interactions between polar head groups. The dual hydroxyl functionality may enable higher surface coverage through reduced electrostatic repulsion compared to charged surfactants [13] [19].
Bis(16-Hydroxyhexadecyl) disulfide demonstrates limited hygroscopic behavior due to the predominant hydrophobic character of the long alkyl chains, despite the presence of two hydroxyl groups capable of hydrogen bonding with water molecules [20] [21]. The moisture sorption isotherm would likely follow Type III behavior, characteristic of materials with low initial water affinity that show increased uptake only at high relative humidity conditions [21] [22].
The water absorption capacity is expected to be significantly lower than that of more hydrophilic materials. The hydroxyl groups provide specific binding sites for water molecules through hydrogen bonding, but the extensive hydrophobic alkyl chains limit the overall moisture uptake to surface adsorption rather than bulk absorption [20] [21].
At low relative humidity conditions (below 30% RH), water uptake would primarily occur through monolayer adsorption on the hydroxyl groups. The Guggenheim-Anderson-de Boer model would likely provide the best fit for describing the sorption behavior, as commonly observed for materials with limited hydrophilic sites [20] [21] [22].
At intermediate humidity levels (30-70% RH), multilayer water adsorption may occur around the hydroxyl groups, but the hydrophobic alkyl chains would prevent significant water penetration into the bulk material. The sorption kinetics would be relatively slow due to the molecular size and limited water diffusion pathways [20] [22].
The temperature dependence of moisture absorption follows typical thermodynamic principles, with decreased water uptake at elevated temperatures due to reduced water activity and increased molecular motion [21] [22]. The recommended storage temperature of 2-8°C would promote maximum moisture uptake, though the absolute amounts would remain low due to the hydrophobic character [2].
The net isosteric heats of sorption would be expected to decrease with increasing moisture content, indicating that the initial water molecules bind more strongly to the hydroxyl groups than subsequent molecules [21] [22]. The differential entropy would also decrease with moisture content, reflecting reduced freedom of water molecules as binding sites become occupied.
The moisture sorption kinetics of Bis(16-Hydroxyhexadecyl) disulfide would be governed by surface adsorption processes rather than bulk diffusion due to the crystalline structure and hydrophobic interior. The time to reach equilibrium moisture content would be relatively short (minutes to hours) compared to hygroscopic polymers that require days for complete equilibration [20] [22].
The sorption mechanism involves initial rapid adsorption on accessible hydroxyl groups followed by slower multilayer formation. The desorption process would show similar kinetics but may exhibit slight hysteresis effects due to the energy required to break hydrogen bonds between water molecules and hydroxyl groups [22] [23].